4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid
Overview
Description
“4-(Methoxycarbonyl)phenylboronic acid” is a reagent used for various chemical reactions such as tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . It’s also used in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .
Synthesis Analysis
The synthesis of boronic acids, such as “4-(Methoxycarbonyl)phenylboronic acid”, involves various protocols including the functionalizing deboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of “4-(Methoxycarbonyl)phenylboronic acid” can be represented by the molecular formula C8H9BO4 .Chemical Reactions Analysis
“4-(Methoxycarbonyl)phenylboronic acid” is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Methoxycarbonyl)phenylboronic acid” include a molecular weight of 180.16 g/mol . It’s a white to light yellow crystal powder .Scientific Research Applications
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Organic Chemistry
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Medicinal Chemistry
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Organic Chemistry
- Application : It is used in the Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .
- Method : This reaction involves the oxidative Heck reaction and intramolecular C-H amidation sequence .
- Results : The outcome is the formation of complex organic compounds .
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Organic Chemistry
- Application : It is used in Copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .
- Method : This reaction involves the copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .
- Results : The outcome is the formation of fluoroalkylated arylboronic acids .
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Organic Chemistry
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Organic Chemistry
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Organic Chemistry
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Organic Chemistry
- Application : It is used in the preparation of Pt nanoparticles@Photoactive metal-organic frameworks resulting in efficient hydrogen evolution via synergistic photoexcitation and electron injection .
- Method : This reaction involves the preparation of Pt nanoparticles@Photoactive metal-organic frameworks .
- Results : The outcome is efficient hydrogen evolution via synergistic photoexcitation and electron injection .
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Organic Chemistry
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Organic Chemistry
- Application : It is used in the preparation of Biaryls via nickel-catalyzed Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid .
- Method : This reaction involves the nickel-catalyzed Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid .
- Results : The outcome is the formation of Biaryls .
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Organic Chemistry
- Application : It is used in the Cyclocondensation followed by palladium-phosphine-catalyzed Suzuki-Miyaura coupling .
- Method : This reaction involves the Cyclocondensation followed by palladium-phosphine-catalyzed Suzuki-Miyaura coupling .
- Results : The outcome is not detailed in the available resources .
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Organic Chemistry
- Application : It is used in the Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .
- Method : This reaction involves the Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .
- Results : The outcome is not detailed in the available resources .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methoxycarbonyl-1,2,5-thiadiazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4S/c1-11-5(10)3-2(4(8)9)6-12-7-3/h1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGBLEMSPVIAGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSN=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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